

## Application Notes and Protocols for the Use of Soxataltinib in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Soxataltinib** is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Dysregulation of RET signaling is a known driver in various cancers, making it a key therapeutic target. These application notes provide detailed protocols for utilizing **Soxataltinib** in both biochemical and cell-based kinase assays to evaluate its inhibitory activity and cellular effects. The provided methodologies are essential for researchers studying RET-driven cancers and for the preclinical assessment of novel RET inhibitors.

## Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for cell proliferation, differentiation, and survival.[2] Constitutive activation of RET through mutations or gene fusions is an oncogenic driver in several cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[2][3] **Soxataltinib** has emerged as a powerful tool for investigating RET signaling due to its high potency, with a reported IC50 of 0.601 nM against RET kinase.[1]

This document outlines protocols for two primary types of kinase assays: a biochemical assay to measure the direct inhibition of purified RET kinase and a cell-based assay to assess the effects of **Soxataltinib** on RET signaling and cell viability in a cellular context.



## **Data Presentation**

A critical aspect of characterizing a kinase inhibitor is determining its selectivity. This is typically achieved by screening the inhibitor against a broad panel of kinases. While **Soxataltinib** is known to be a potent RET inhibitor, a comprehensive public kinase selectivity profile is not currently available. The following table provides a template for presenting such data once it has been generated experimentally. It is crucial to assess the activity of **Soxataltinib** against other kinases, particularly those with high homology to RET or those known to be involved in off-target effects of other kinase inhibitors, such as VEGFR, KDR, and SRC family kinases.

Table 1: Kinase Selectivity Profile of Soxataltinib (Template)

| Kinase Target                         | IC50 (nM) | Fold Selectivity vs. RET |
|---------------------------------------|-----------|--------------------------|
| RET                                   | 0.601     | 1                        |
| VEGFR2 (KDR)                          | TBD       | TBD                      |
| SRC                                   | TBD       | TBD                      |
| ABL1                                  | TBD       | TBD                      |
| KIT                                   | TBD       | TBD                      |
| PDGFRβ                                | TBD       | TBD                      |
|                                       | TBD       | TBD                      |
| TBD: To Be Determined experimentally. |           |                          |

## **Signaling Pathway**

The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and coreceptors (GFRα), dimerizes and autophosphorylates specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell survival and proliferation. Key pathways activated by RET include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the PLCγ pathway.[4][5] **Soxataltinib** exerts its effect by inhibiting the kinase activity of RET, thereby blocking these downstream signals.





Click to download full resolution via product page

Caption: RET Signaling Pathway and Inhibition by Soxataltinib.



# Experimental Protocols Biochemical Kinase Assay: Measuring Direct RET Inhibition

This protocol describes a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to determine the in vitro potency (IC50) of **Soxataltinib** against purified RET kinase. The assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

#### Materials:

- Recombinant human RET kinase (wild-type or mutant)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- Soxataltinib
- ATP
- Substrate (e.g., a generic tyrosine kinase substrate peptide)
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- White, opaque 384-well assay plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Soxataltinib in DMSO. A typical starting concentration is 10 μM with 10-point, 3-fold dilutions.
- Reaction Setup:
  - Add 2.5 μL of kinase buffer containing the RET enzyme to each well of a 384-well plate.



- Add 0.5 μL of the diluted Soxataltinib or DMSO (vehicle control) to the respective wells.
- Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
- Kinase Reaction Initiation:
  - Add 2 μL of a solution containing the substrate and ATP to each well to start the reaction.
     The final ATP concentration should be at or near its Km for RET.
  - Incubate for 60 minutes at 30°C.
- ADP Detection:
  - Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate for 40 minutes at room temperature.
  - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader.

#### Data Analysis:

- Normalize the data using wells with no enzyme (0% activity) and wells with DMSO only (100% activity).
- Plot the percent inhibition against the logarithm of the Soxataltinib concentration.
- Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for the Biochemical Kinase Assay.

## Cell-Based Kinase Assay: Assessing Cellular Potency

This protocol describes a method to determine the effect of **Soxataltinib** on the viability of cancer cells with known RET alterations and to confirm target engagement by measuring the inhibition of RET autophosphorylation via Western blot.

Part A: Cell Viability Assay

#### Materials:

- RET-dependent cancer cell line (e.g., TT cells with RET M918T mutation)
- · Complete cell culture medium
- Soxataltinib
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well clear-bottom, white-walled plates
- CO2 incubator

#### Procedure:

 Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.



- Compound Treatment: Treat the cells with a serial dilution of Soxataltinib. Include a DMSO vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Viability Measurement:
  - Equilibrate the plate to room temperature.
  - Add the cell viability reagent to each well according to the manufacturer's protocol.
  - Measure luminescence with a plate reader.

#### Data Analysis:

- Normalize the luminescence signal to the vehicle-treated control wells.
- Plot the percent viability against the logarithm of the **Soxataltinib** concentration and determine the IC50 value.

Part B: Target Engagement (Western Blot)

#### Materials:

- RET-dependent cancer cell line
- Soxataltinib
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-RET (e.g., Tyr1062), anti-total RET, anti-β-actin



- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:

- Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of Soxataltinib for a shorter duration (e.g., 2-4 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane and incubate with the anti-p-RET primary antibody overnight at 4°C.
  - Wash and incubate with the HRP-conjugated secondary antibody.
  - Detect the signal using a chemiluminescent substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with anti-total RET and then anti-β-actin antibodies as a loading control.

#### Data Analysis:

- Visually inspect for a dose-dependent decrease in the p-RET signal.
- For quantitative analysis, perform densitometry and normalize the p-RET signal to the total RET signal.





Click to download full resolution via product page

Caption: Workflow for Cell-Based Assays.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Src kinase becomes preferentially associated with the VEGFR, KDR/Flk-1, following VEGF stimulation of vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Use of Soxataltinib in Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580951#how-to-use-soxataltinib-in-a-kinase-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com